molecular formula C18H23N3O2 B4260112 N-[2-(allyloxy)benzyl]-N,1-diethyl-1H-pyrazole-3-carboxamide

N-[2-(allyloxy)benzyl]-N,1-diethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4260112
M. Wt: 313.4 g/mol
InChI Key: IDEMEUCXQDTIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)benzyl]-N,1-diethyl-1H-pyrazole-3-carboxamide, commonly known as ABPC, is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPC is a synthetic compound that is primarily used in research laboratories for its unique properties that make it an ideal candidate for studying various biological and chemical processes.

Scientific Research Applications

ABPC has been widely used in scientific research for its potential applications in various fields. It has been used as a bioactive compound in drug discovery and development, as well as in the study of various biological and chemical processes. ABPC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. It has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples.

Mechanism of Action

The mechanism of action of ABPC is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators, and their inhibition by ABPC leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
ABPC has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, ABPC has been shown to have antioxidant properties, which may help protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABPC is its stability and solubility in various solvents, making it easy to handle and use in lab experiments. It is also a cost-effective compound, making it accessible to researchers with limited budgets. However, one of the limitations of ABPC is its potential toxicity, which may limit its use in certain experiments. Additionally, ABPC has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of ABPC. One potential area of research is the development of ABPC-based drugs for the treatment of various diseases, such as inflammation and cancer. Additionally, ABPC may be used as a probe for the detection of metal ions in biological and environmental samples. Further studies are needed to fully understand the mechanism of action of ABPC and its potential applications in various fields.
Conclusion:
In conclusion, ABPC is a pyrazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it an ideal candidate for studying various biological and chemical processes. The synthesis method of ABPC has been optimized for high yield and purity, making it a reliable and cost-effective way to produce ABPC in large quantities. ABPC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. Additionally, ABPC has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Further studies are needed to fully understand the potential applications of ABPC in various fields.

Properties

IUPAC Name

N,1-diethyl-N-[(2-prop-2-enoxyphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-4-13-23-17-10-8-7-9-15(17)14-20(5-2)18(22)16-11-12-21(6-3)19-16/h4,7-12H,1,5-6,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEMEUCXQDTIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CC)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(allyloxy)benzyl]-N,1-diethyl-1H-pyrazole-3-carboxamide
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